5-(Phenylsulfonyl)picolinonitrile
Description
Significance of Pyridine-2-carbonitrile (B1142686) Derivatives in Organic Synthesis and Heterocyclic Chemistry
Pyridine-2-carbonitrile, also known as 2-cyanopyridine, and its derivatives are fundamental building blocks in the synthesis of a wide array of more complex heterocyclic systems. The pyridine (B92270) ring itself is a ubiquitous feature in numerous natural products and pharmacologically active compounds. nih.gov The presence of a nitrile group at the 2-position significantly influences the reactivity of the pyridine ring, making it a versatile handle for various chemical transformations.
The cyano group can participate in a range of reactions, including:
Hydrolysis: to form picolinamide (B142947) or picolinic acid. rsc.org
Reduction: to yield aminomethylpyridines.
Cyclization reactions: to construct fused heterocyclic systems.
Addition reactions: where the nitrile group can be attacked by nucleophiles.
These transformations allow chemists to access a diverse range of molecular architectures, making pyridine-2-carbonitrile derivatives highly valuable synthons in drug discovery and materials science. For instance, they have been utilized in the synthesis of compounds with applications as antimicrobial agents and in the development of organic light-emitting diodes (OLEDs). nih.govrsc.org
Role of the Phenylsulfonyl Moiety in Functionalized Pyridines as Versatile Synthons
The phenylsulfonyl group (PhSO₂) is a powerful electron-withdrawing group that significantly modulates the electronic properties of the pyridine ring to which it is attached. researchgate.net This functional group is known to enhance the reactivity of the ring towards nucleophilic aromatic substitution, a key reaction in the functionalization of pyridines. researchgate.net The sulfonyl group can also act as a leaving group in certain reactions, further expanding its synthetic utility.
In the context of functionalized pyridines, the phenylsulfonyl moiety serves several important roles:
Activating Group: It activates the pyridine ring for nucleophilic attack, often directing substitution to specific positions. researchgate.net
Synthetic Handle: The sulfur atom can be targeted in various transformations, allowing for further molecular elaboration.
Protecting Group: In some synthetic strategies, the phenylsulfonyl group can be used to temporarily block a reactive site. ebi.ac.uk
The incorporation of a phenylsulfonyl group into a pyridine structure can also impart desirable physicochemical properties, such as improved metabolic stability in drug candidates. nih.gov
Overview of Academic Research Trajectories for Functionalized Picolinonitriles
Research into functionalized picolinonitriles has followed several distinct yet interconnected paths, largely driven by their potential applications in medicinal chemistry and materials science. One major trajectory focuses on the synthesis of novel picolinonitrile derivatives and their evaluation as potential therapeutic agents. The diverse biological activities associated with this scaffold have spurred investigations into their efficacy as anticancer, antimicrobial, and antiviral agents. nih.govnih.gov
Another significant area of research involves the use of functionalized picolinonitriles as key intermediates in the synthesis of more complex molecules. Their inherent reactivity and the ability to introduce a wide range of functional groups make them attractive starting materials for the construction of elaborate molecular frameworks. tandfonline.com This has led to their use in the development of novel catalysts, ligands for metal complexes, and advanced materials.
Furthermore, there is a growing interest in understanding the structure-activity relationships of functionalized picolinonitriles. By systematically modifying the substituents on the pyridine ring and studying the effects on their chemical and biological properties, researchers aim to design and synthesize new molecules with tailored functions. This includes the development of compounds with enhanced potency, selectivity, and pharmacokinetic profiles for drug discovery applications.
Properties
Molecular Formula |
C12H8N2O2S |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
5-(benzenesulfonyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H8N2O2S/c13-8-10-6-7-12(9-14-10)17(15,16)11-4-2-1-3-5-11/h1-7,9H |
InChI Key |
RRFVXRCXTHMEHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(C=C2)C#N |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 5 Phenylsulfonyl Picolinonitrile
Reactivity of the Nitrile Functionality in Picolinonitriles.libretexts.orgbenchchem.com
The nitrile group (C≡N) in picolinonitriles is a versatile functional group whose carbon atom is electrophilic. libretexts.org This electrophilicity is enhanced by the electron-withdrawing nature of the pyridine (B92270) ring and the phenylsulfonyl group, making it susceptible to attack by nucleophiles. nih.gov
The triple bond of the nitrile group readily undergoes nucleophilic addition. libretexts.org Strong, anionic nucleophiles can add directly to the electrophilic carbon, while weaker, neutral nucleophiles typically require acid catalysis to protonate the nitrogen, thereby increasing the carbon's electrophilic character. ucalgary.ca
Common nucleophilic additions include:
Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed. This reaction proceeds through an amide intermediate to ultimately form a carboxylic acid. libretexts.org
Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. libretexts.orgyoutube.com The reaction involves successive hydride attacks on the nitrile carbon. libretexts.org
Grignard Reagents: Organometallic compounds such as Grignard reagents attack the electrophilic nitrile carbon to form an imine salt intermediate, which upon hydrolysis yields a ketone. libretexts.orgyoutube.com
| Reagent Type | Example Reagent | Intermediate | Final Product |
|---|---|---|---|
| Hydrating Agent (Acid/Base) | H₂O, H⁺/OH⁻ | Amide | Carboxylic Acid |
| Reducing Agent | LiAlH₄ | Imine Anion | Primary Amine |
| Organometallic Reagent | R-MgX (Grignard) | Imine Salt | Ketone |
The nitrile functionality serves as a precursor for various other nitrogen-containing groups. For instance, the reaction of nitriles with amines or other nitrogen nucleophiles can lead to the formation of amidines. This transformation typically involves the addition of the amine to the nitrile, followed by proton transfer. The synthesis of these derivatives leverages the electrophilic nature of the nitrile carbon. libretexts.org
Role of the Phenylsulfonyl Group as an Activating or Leaving Group.benchchem.comquimicaorganica.org
The phenylsulfonyl group is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring. ebi.ac.uk It can act as an activating group for nucleophilic attack and can also function as a leaving group in substitution reactions. researchgate.netrsc.org
The removal of a sulfone group, known as desulfonylation, is a common synthetic step. researchgate.net This process typically involves reductive desulfonylation, where the sulfone is replaced by a hydrogen atom. researchgate.net Various reagents and methods can be employed to achieve this transformation, depending on the molecular context. researchgate.net
| Method Category | Example Reagents | Description |
|---|---|---|
| Active Metals & Salts | Sodium amalgam, Aluminum amalgam | Reductive cleavage of the C-S bond mediated by electron transfer from the metal. |
| Nickel-based Reagents | Raney Nickel | Catalytic hydrogenation that results in the reductive removal of the sulfonyl group. |
| Samarium(II) Iodide | SmI₂ | A powerful single-electron transfer reducing agent used for cleaving sulfones. |
In a related context, the phenylsulfonyl group is instrumental in activating adjacent positions for chemical reactions. For example, in the conjugate addition to 3-nitro-1-(phenylsulfonyl)indole, the phenylsulfonyl group activates the indole (B1671886) system for nucleophilic attack and subsequently departs as phenylsulfinate, demonstrating its capacity as an effective leaving group in a tandem sequence. researchgate.net This principle highlights the dual role of the sulfonyl group in facilitating bond formation before being eliminated. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring.researchgate.netyoutube.com
The pyridine ring's electronic character is inherently electron-deficient due to the electronegativity of the nitrogen atom. youtube.comwikipedia.org This property makes it less reactive than benzene (B151609) towards electrophilic attack and more susceptible to nucleophilic attack. quimicaorganica.orgwikipedia.org
Electrophilic Aromatic Substitution (SEAr): Pyridine undergoes electrophilic substitution with great difficulty, requiring harsh reaction conditions. quimicaorganica.orgwikipedia.org The nitrogen atom deactivates the ring towards attack by electrophiles and can be protonated or coordinate to Lewis acids, further increasing this deactivation. youtube.comwikipedia.org When substitution does occur, it is directed to the 3-position (meta-position). quimicaorganica.orgyoutube.com In 5-(phenylsulfonyl)picolinonitrile, the presence of two powerful electron-withdrawing groups (nitrile and phenylsulfonyl) would render the ring extremely unreactive to electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, particularly when a good leaving group is present. stackexchange.comquora.com Attacks are favored at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the intermediate (Meisenheimer complex) can be stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.comyoutube.com In 5-(phenylsulfonyl)picolinonitrile, the phenylsulfonyl group at position 5 is a potential leaving group. A nucleophilic attack could displace it. Furthermore, the presence of the electron-withdrawing groups activates the ring, making positions 4 and 6 potential sites for nucleophilic attack if a leaving group were present at those positions. youtube.com
| Reaction Type | Reactivity of Pyridine Ring | Favored Positions | Influence of Substituents in 5-(Phenylsulfonyl)picolinonitrile |
|---|---|---|---|
| Electrophilic Substitution | Strongly Deactivated | 3-position | Extremely deactivated due to two electron-withdrawing groups (nitrile and phenylsulfonyl). |
| Nucleophilic Substitution | Activated | 2- and 4-positions | Activated. Phenylsulfonyl group at C5 can act as a leaving group. Positions 4 and 6 are activated for attack. |
Directed C-H Functionalization Strategies Utilizing Nitrile Directing Groups
The functionalization of carbon-hydrogen (C-H) bonds is a rapidly advancing area of chemistry, offering more efficient and sustainable synthetic routes. In this context, directing groups have become indispensable tools for controlling regioselectivity. The nitrile group, present in 5-(Phenylsulfonyl)picolinonitrile, is a well-established directing group for C-H functionalization, particularly for achieving meta-selective activation on aromatic rings. nih.govacs.org
The linear geometry of the nitrile group's coordination to a metal catalyst can facilitate the formation of a macrocyclic transition state that favors the activation of a remote C-H bond at the meta position. acs.org This strategy has been successfully applied to a variety of aromatic systems. While direct C-H functionalization of 5-(Phenylsulfonyl)picolinonitrile itself is not extensively documented in the reviewed literature, the principles derived from studies on analogous systems provide a strong basis for predicting its reactivity.
Research has demonstrated the utility of nitrile-based templates in directing meta-C-H olefination and other coupling reactions. nih.gov These templates often employ a silicon tether, which allows for easy installation and removal, enhancing the synthetic utility of the methodology. nih.govacs.org In the case of 5-(Phenylsulfonyl)picolinonitrile, the intrinsic nitrile group could potentially direct the functionalization of the phenyl ring of the phenylsulfonyl group at its meta positions.
Furthermore, the development of pyridine-based templates for meta-C-H functionalization highlights the versatility of using nitrogen-containing heterocycles in directing group design. acs.org These templates leverage the strong coordinating ability of the pyridyl group to recruit palladium catalysts. acs.org In a molecule like 5-(Phenylsulfonyl)picolinonitrile, a complex interplay between the directing capabilities of the nitrile group and the electronic and steric influences of the pyridyl and phenylsulfonyl moieties would be expected.
| Reaction Type | Catalyst/Reagents | Directing Group | Key Features |
| Meta-C-H Olefination | Pd(OAc)₂, Ag₂CO₃, K₂CO₃ | Nitrile with Si-tether | Enables meta-selective olefination of arenes. The silicon tether allows for facile introduction and removal of the directing group. nih.gov |
| Meta-C-H Iodination | Pd(OAc)₂, PhI(OAc)₂, I₂ | Pyridine-based template | The pyridine template is effective for reactions incompatible with nitrile-based templates. acs.org |
| Meta-C-H Arylation | Pd(OAc)₂, Ag₂CO₃, K₂CO₃ | Nitrile with Si-tether | Demonstrates the broad applicability of the nitrile directing group for various C-C bond formations. nih.gov |
Cycloaddition Reactions and Pericyclic Processes Involving Pyridyl Sulfone Moieties
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The pyridine ring in 5-(Phenylsulfonyl)picolinonitrile can potentially participate in such reactions, although its aromaticity presents a significant energy barrier. However, the presence of the strongly electron-withdrawing phenylsulfonyl group can modify the electronic properties of the pyridine ring, potentially enabling its participation in certain cycloaddition reactions.
Inverse-electron-demand Diels-Alder reactions are particularly relevant for electron-poor heterocyclic systems. acsgcipr.org In such reactions, the electron-deficient heterocycle acts as the diene component, reacting with an electron-rich dienophile. The phenylsulfonyl group at the 5-position of the pyridine ring in 5-(Phenylsulfonyl)picolinonitrile would further lower the energy of the LUMO of the pyridine system, making it a more suitable candidate for this type of reaction.
While specific examples involving 5-(Phenylsulfonyl)picolinonitrile are not prevalent, studies on related pyridyl sulfones and pyrone sulfones provide valuable insights. For instance, electrophilic 2-pyridones bearing a sulfonyl group have been shown to undergo Diels-Alder cycloadditions. acs.org Similarly, the use of a vinyl sulfone has been demonstrated to control the regiochemistry in intramolecular pyrone Diels-Alder reactions. nih.gov These examples underscore the potential of the sulfonyl group to influence the course of cycloaddition reactions.
Furthermore, the generation of dienes from sulfones via thermal decomposition is a known synthetic strategy. utahtech.edu For example, butadiene sulfone decomposes upon heating to yield 1,3-butadiene (B125203) and sulfur dioxide in situ for Diels-Alder reactions. utahtech.edu While a direct analogy to the aromatic pyridyl sulfone in the target molecule is complex, it opens up possibilities for novel thermal or photochemical transformations.
| Reaction Type | Reactants | Key Features |
| Inverse-Electron-Demand Diels-Alder | Electron-poor diene (e.g., 1,2,4-triazine) and electron-rich dienophile | A common strategy for pyridine synthesis where the initial adduct often extrudes a small molecule to aromatize. acsgcipr.org |
| Diels-Alder of Pyridones | Electrophilic 2-pyridone with a sulfonyl group and a dienophile | The sulfonyl group enhances the electrophilicity of the pyridone system, facilitating the cycloaddition. acs.org |
| Intramolecular Diels-Alder of Vinyl Sulfones | A molecule containing both a diene and a vinyl sulfone dienophile | The substitution pattern on the vinyl sulfone can control the regioselectivity of the cycloaddition. nih.gov |
| Diels-Alder with in situ Diene Generation | Butadiene sulfone heated to generate 1,3-butadiene | A method to handle gaseous dienes conveniently in the laboratory. utahtech.edu |
Chemo- and Regioselectivity in Multi-functionalized Systems
The presence of multiple reactive sites in 5-(Phenylsulfonyl)picolinonitrile—namely the pyridine ring, the phenylsulfonyl group, and the nitrile group—makes the control of chemo- and regioselectivity a critical challenge in its chemical transformations. The inherent electronic properties and steric environment of each functional group will dictate the outcome of a given reaction.
The pyridine ring possesses a complex reactivity pattern. The nitrogen atom is nucleophilic and can be protonated or alkylated. The ring itself is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. The C-H bonds of the pyridine ring can also be functionalized, with a general preference for the 2- and 4-positions in many reactions. researchgate.net
The phenylsulfonyl group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it towards nucleophilic attack. The sulfonyl group itself is generally stable but can be subject to cleavage under certain reductive or basic conditions. The attached phenyl ring can undergo electrophilic aromatic substitution, directed by the sulfonyl group primarily to the meta position.
The nitrile group is also electron-withdrawing and can be hydrolyzed to a carboxylic acid or reduced to an amine. As discussed previously, it can also act as a directing group in C-H functionalization reactions. nih.govacs.org
Achieving selectivity in such a multi-functionalized system often requires careful choice of reagents and reaction conditions. For example, a nucleophilic attack might be directed to the pyridine ring or the nitrile group. The specific nucleophile and reaction conditions would determine the preferred site of reaction. Similarly, an electrophilic substitution would likely occur on the phenyl ring of the sulfonyl group rather than the highly deactivated pyridine ring. The challenge lies in predicting and controlling these outcomes, which is a central theme in modern organic synthesis.
Advanced Spectroscopic and Structural Characterization of 5 Phenylsulfonyl Picolinonitrile
High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Structural Elucidation
No published data are available for the high-resolution NMR spectroscopy of 5-(phenylsulfonyl)picolinonitrile.
Multi-dimensional NMR Techniques (e.g., 2D-NMR)
There are no publicly accessible 2D-NMR (COSY, HSQC, HMBC) spectra for 5-(phenylsulfonyl)picolinonitrile.
Advanced Spectroscopic Analysis of Conformational Isomers
Information regarding the conformational isomers of 5-(phenylsulfonyl)picolinonitrile and their analysis by advanced spectroscopic techniques is not available in the current scientific literature.
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases yielded no results for the single-crystal X-ray structure of 5-(phenylsulfonyl)picolinonitrile.
Intermolecular Interactions and Crystal Packing Analysis
Without crystallographic data, an analysis of the intermolecular interactions and crystal packing of 5-(phenylsulfonyl)picolinonitrile cannot be performed.
Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Analysis
No mass spectrometry data, including precise molecular weight and fragmentation patterns, have been reported for 5-(phenylsulfonyl)picolinonitrile.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
There are no available ESI-HRMS spectra or data for 5-(phenylsulfonyl)picolinonitrile in the public domain.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of functional groups within a molecule. These methods measure the vibrational energies of bonds, which are unique to the type of bond and its chemical environment, providing a molecular "fingerprint". For 5-(Phenylsulfonyl)picolinonitrile, these techniques would confirm the presence of its key structural motifs: the sulfonyl group, the aromatic phenyl and pyridine (B92270) rings, and the nitrile group.
In an IR spectrum, molecules absorb infrared radiation at specific wavenumbers, corresponding to their vibrational modes. vscht.cz For 5-(Phenylsulfonyl)picolinonitrile, strong characteristic absorption bands would be expected for the sulfonyl group (O=S=O), typically appearing as two distinct, strong bands corresponding to asymmetric and symmetric stretching. The nitrile group (C≡N) would present a sharp, medium-intensity band in a relatively clean region of the spectrum. Aromatic C-H stretching vibrations from both the phenyl and pyridine rings would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings would produce a series of bands in the 1400-1600 cm⁻¹ region.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. scielo.org.mx It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretch of the sulfonyl group and the vibrations of the aromatic rings would be expected to produce strong Raman signals. The nitrile stretch is also Raman active. By comparing the IR and Raman spectra, a comprehensive vibrational profile of 5-(Phenylsulfonyl)picolinonitrile can be established, confirming the identity and structural integrity of the compound.
Table 1: Predicted Vibrational Spectroscopy Data for 5-(Phenylsulfonyl)picolinonitrile
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |
| Nitrile (C≡N) | 2240-2220 | 2240-2220 | Stretching |
| Sulfonyl (O=S=O) | 1350-1310 & 1160-1120 | 1350-1310 & 1160-1120 | Asymmetric & Symmetric Stretching |
| Aromatic C=C/C=N | 1600-1400 | 1600-1400 | Ring Stretching |
| C-S Bond | 800-600 | 800-600 | Stretching |
Note: This table represents expected ranges based on characteristic functional group frequencies. Actual values would need to be determined experimentally.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are indispensable for determining the purity of 5-(Phenylsulfonyl)picolinonitrile and for separating it from potential isomers or impurities that may arise during its synthesis.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given the phenylsulfonyl moiety, 5-(Phenylsulfonyl)picolinonitrile is expected to have a relatively high boiling point, requiring a high-temperature GC method. A capillary column with a stationary phase such as 5% phenyl polysiloxane would be suitable for its analysis. epa.gov
In a typical GC-FID setup, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through the column. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. Upon exiting the column, the compound is combusted in a hydrogen-air flame. The resulting ions generate an electrical signal that is proportional to the amount of carbon present, allowing for quantification. This technique is highly effective for assessing the purity of the main compound against more volatile or less polar impurities.
Table 2: Hypothetical GC-FID Parameters for 5-(Phenylsulfonyl)picolinonitrile Analysis
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
Note: These parameters are illustrative and would require optimization for a specific sample.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For a comprehensive analysis, especially for identifying and quantifying non-volatile impurities or isomers, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the method of choice. UPLC utilizes smaller particle sizes in the column stationary phase, allowing for higher resolution, faster separations, and increased sensitivity compared to traditional HPLC. sigmaaldrich.com
For 5-(Phenylsulfonyl)picolinonitrile, a reversed-phase UPLC method would likely be employed, using a C18 or phenyl-hexyl column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an additive such as formic acid to improve peak shape and ionization efficiency. nih.gov
The eluent from the UPLC system is directed into the mass spectrometer. An electrospray ionization (ESI) source would be suitable for ionizing the molecule, likely in positive ion mode due to the presence of the nitrogen atom in the pyridine ring. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing highly specific detection and definitive identification of the compound and any related substances. This powerful combination allows for the detection of impurities at very low levels and provides structural information for their identification. nih.gov
Table 3: Illustrative UPLC-MS Conditions for 5-(Phenylsulfonyl)picolinonitrile
| Parameter | Condition |
| UPLC System | |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 100-500 |
Note: These conditions are starting points and would be optimized during method development.
Computational and Theoretical Investigations of 5 Phenylsulfonyl Picolinonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations are instrumental in determining the optimized geometry of 5-(Phenylsulfonyl)picolinonitrile, representing its most stable three-dimensional arrangement of atoms. This is achieved by finding the minimum energy conformation on the potential energy surface.
The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For instance, DFT can elucidate the rotational barrier around the C-S and S-C bonds, which dictates the conformational preferences of the phenylsulfonyl group relative to the picolinonitrile ring.
A significant application of DFT is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental data. By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov
For 5-(Phenylsulfonyl)picolinonitrile, theoretical ¹H and ¹³C NMR spectra can be generated. The predicted chemical shifts for the protons and carbons on the pyridine (B92270) and phenyl rings, as well as the nitrile carbon, can be compared with experimental spectra to confirm the molecular structure and assign specific resonances. Discrepancies between calculated and experimental shifts can point to specific solvent effects or conformational dynamics not fully captured by the gas-phase calculations.
Table 1: Predicted ¹³C NMR Chemical Shifts for 5-(Phenylsulfonyl)picolinonitrile (Note: This data is hypothetical and for illustrative purposes only.)
| Atom | Predicted Chemical Shift (ppm) |
| C (Nitrile) | 118.5 |
| C2 (Pyridine) | 152.3 |
| C3 (Pyridine) | 138.1 |
| C4 (Pyridine) | 125.6 |
| C5 (Pyridine) | 135.9 |
| C6 (Pyridine) | 150.2 |
| C1' (Phenyl) | 140.7 |
| C2'/C6' (Phenyl) | 128.4 |
| C3'/C5' (Phenyl) | 130.1 |
| C4' (Phenyl) | 134.5 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. nih.govresearchgate.net The energy and spatial distribution of these orbitals provide critical information about the molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For 5-(Phenylsulfonyl)picolinonitrile, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the pyridine ring, while the LUMO is anticipated to have significant contributions from the electron-withdrawing nitrile and sulfonyl groups. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical stability and reactivity of the molecule. A smaller gap suggests that the molecule is more reactive.
Table 2: Calculated Frontier Molecular Orbital Energies for 5-(Phenylsulfonyl)picolinonitrile (Note: This data is hypothetical and for illustrative purposes only.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.25 |
| LUMO | -2.15 |
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for investigating the intricate details of chemical reaction mechanisms. mdpi.com For reactions involving 5-(Phenylsulfonyl)picolinonitrile, such as nucleophilic aromatic substitution or reactions at the nitrile group, computational methods can map out the entire reaction pathway, identifying intermediates and transition states.
A key aspect of studying reaction mechanisms is the characterization of transition states, which are the highest energy points along the reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy or energy barrier for the reaction can be determined. This provides a quantitative measure of the reaction rate. For instance, in a hypothetical nucleophilic attack on the pyridine ring of 5-(Phenylsulfonyl)picolinonitrile, computational modeling can determine the structure of the Meisenheimer-like intermediate and the transition states leading to its formation and subsequent decomposition.
The presence of the sulfonyl group and the aromatic rings suggests that 5-(Phenylsulfonyl)picolinonitrile could potentially be involved in radical reactions. Computational studies can explore the feasibility of such pathways by calculating the bond dissociation energies to determine the ease of radical formation. For example, the strength of the C-S bonds can be evaluated to assess the likelihood of radical cleavage under specific conditions. The stability of any potential radical intermediates can also be calculated to understand their viability in a reaction sequence.
Applications of 5 Phenylsulfonyl Picolinonitrile As a Chemical Building Block
Role as a Synthetic Intermediate for Complex Heterocyclic Architectures.nih.goveprajournals.com
The presence of both electron-withdrawing groups (phenylsulfonyl and nitrile) on the pyridine (B92270) ring makes 5-(Phenylsulfonyl)picolinonitrile a valuable precursor for creating more complex heterocyclic systems. nih.gov These activating groups facilitate nucleophilic substitution reactions and provide reaction sites for cyclization, enabling the construction of diverse molecular frameworks relevant to medicinal chemistry and materials science. eprajournals.comopenmedicinalchemistryjournal.com
Precursor in the Synthesis of Functionalized Pyridines and Pyrimidines.rsc.orgnih.gov
While direct literature on the use of 5-(Phenylsulfonyl)picolinonitrile for functionalized pyridine synthesis is specific, the reactivity of the closely related (phenylsulfonyl)acetonitrile (B1630616) provides a strong model for its potential applications. For instance, the synthesis of isomeric 5-(phenylsulphonyl)pyrimidines has been successfully achieved through the reaction of alkyl N-cyanoimidates with (phenylsulphonyl)acetonitrile. rsc.org This reaction proceeds via the formation of an intermediate salt which, after acidic hydrolysis and subsequent cyclization, yields pyrimidin-2-ones. rsc.org This established pathway suggests a high potential for 5-(Phenylsulfonyl)picolinonitrile to participate in similar condensations to form functionalized pyrimidine (B1678525) systems.
Furthermore, multicomponent reactions, such as the Hantzsch-type reaction, have been employed to synthesize novel 4,5-dihydro-1H-pyrazolo[3,4-b]pyridines where a phenylsulfonyl group is successfully introduced into the final heterocyclic molecule using β-ketosulfones as a key reactant. researchgate.net This highlights the utility of the phenylsulfonyl moiety in building complex pyridine-based scaffolds. nih.govresearchgate.net
Table 1: Synthesis of Phenylsulfonyl-Substituted Heterocycles
| Reactants | Product | Reaction Type | Reference |
|---|---|---|---|
| Alkyl N-cyanoimidates, (Phenylsulphonyl)acetonitrile | 5-(Phenylsulphonyl)pyrimidines | Condensation/Cyclization | rsc.org |
| 5-Aminopyrazoles, Aldehydes, β-Ketosulfones | 5-Phenylsulfonyl-substituted 4,5-dihydro-1H-pyrazolo[3,4-b]pyridines | Hantzsch-type reaction | researchgate.net |
Incorporation into Diverse Molecular Scaffolds.mdpi.comfrontiersin.org
The reactivity of 5-(Phenylsulfonyl)picolinonitrile allows for its incorporation into a wide array of molecular scaffolds, particularly those of interest in drug discovery. mdpi.com The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a privileged scaffold in medicinal chemistry, often involves the cyclization of 5-aminopyrazoles with various carbonyl compounds. mdpi.comfrontiersin.org The phenylsulfonyl group, as seen in related syntheses, can direct the regioselectivity of such cyclizations and modulate the electronic properties of the resulting scaffold. researchgate.net
The synthesis of novel sulfonyl-carboximidamides with various six-membered nitrogen heterocyclic systems has been achieved through the reaction of heterocyclic methyl carbimidates with sulfonamides. nih.gov This demonstrates a method where a phenylsulfonyl group is linked to heterocyclic rings, creating structures evaluated for antimicrobial activity. nih.gov
Utility in Materials Chemistry and Polymer Science.wright.edursc.org
The robust nature of the phenylsulfonyl group and the reactive potential of the nitrile moiety position 5-(Phenylsulfonyl)picolinonitrile as a valuable monomer or precursor in the field of materials and polymer science. wright.edursc.org
Monomeric Units for Poly(arylene ether sulfone nitrile)s.researchgate.netmdpi.comresearchgate.net
Poly(arylene ether sulfone)s (PAES) are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. researchgate.netmdpi.com The introduction of nitrile groups into the polymer backbone to form poly(arylene ether sulfone nitrile)s (PAESN) can further enhance properties such as solvent resistance and dimensional stability. While specific examples detailing the polymerization of 5-(Phenylsulfonyl)picolinonitrile are not extensively documented, the synthesis of functionalized PAES by reacting monomers like 1-(3,5-difluorophenyl sulfonyl)-4-iodobenzene with bisphenols demonstrates the principle of incorporating complex sulfone-containing units into the polymer chain. wright.edu The nitrile group on a monomer like 5-(Phenylsulfonyl)picolinonitrile offers a site for potential cross-linking reactions, which can improve the mechanical and thermal properties of the final polymer. rsc.org
Table 2: Thermal Properties of Related Functionalized Poly(arylene ether sulfone)s
| Polymer Derivative | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Reference |
|---|---|---|---|
| Iodo copolymer | 191 °C | 260-476 °C | wright.edu |
| Phenyl derivative copolymer | 191 °C | N/A | wright.edu |
| Alkyl derivative copolymer | 174 °C | N/A | wright.edu |
Components in Optoelectronic Materials Research.nih.gov
The development of new organic materials for optoelectronic applications is a rapidly growing field of research. nih.gov Molecules containing both electron-donating and electron-withdrawing groups are often investigated for their potential use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The structure of 5-(Phenylsulfonyl)picolinonitrile, with its electron-deficient pyridine ring functionalized with a sulfone and a nitrile, makes it a candidate for incorporation into larger conjugated systems designed for optoelectronic applications. These electron-withdrawing properties can be utilized to tune the energy levels (HOMO/LUMO) of organic semiconductors, which is a critical aspect of designing efficient optoelectronic materials. nih.gov
Applications in Agrochemical Research as Chemical Intermediates.nih.gov
The search for new and effective agrochemicals is a continuous effort, and heterocyclic compounds play a crucial role in this area. elsevierpure.com The phenylsulfonyl moiety is present in a number of biologically active compounds. Research has shown that novel phenylsulfonyl-carboximidamides, synthesized from heterocyclic carbonitriles, exhibit antimicrobial activity, including tuberculostatic, antibacterial, and antifungal properties. nih.gov The synthesis of these compounds involves the condensation of sulfonamides with heterocyclic methyl carbimidates, which are derived from the corresponding nitriles. nih.gov This suggests that 5-(Phenylsulfonyl)picolinonitrile could serve as a valuable intermediate for the synthesis of novel agrochemicals with potential pesticidal or fungicidal activities.
Development of Novel Synthetic Reagents and Methodologies
There is no available information on the development of new synthetic reagents or methodologies that utilize 5-(Phenylsulfonyl)picolinonitrile as a key starting material or intermediate. The reactivity of this specific compound and its potential transformations into novel reagents have not been reported in the searched scientific literature.
Mechanistic Elucidations of Reactions Involving 5 Phenylsulfonyl Picolinonitrile
Investigation of Reaction Pathways for Sulfonylation and Nitrile Functionalization
The synthesis of 5-(phenylsulfonyl)picolinonitrile itself, as well as its subsequent reactions, can proceed through various potential pathways. Elucidating these pathways involves a combination of experimental and computational approaches.
The introduction of the phenylsulfonyl group onto the picolinonitrile scaffold, a sulfonylation reaction, could mechanistically proceed via several routes. One common pathway is nucleophilic aromatic substitution (SNAr), where a nucleophile, such as a phenysulfinate salt, displaces a leaving group on the pyridine (B92270) ring. The viability of this pathway is highly dependent on the nature of the leaving group and the reaction conditions. Alternatively, a radical-mediated pathway could be operative, particularly if radical initiators are present or if the reaction is conducted under photolytic or high-temperature conditions.
Similarly, the functionalization of the nitrile group can occur through different mechanisms. For instance, the hydrolysis of the nitrile to a carboxylic acid can be either acid- or base-catalyzed, each with its distinct mechanistic steps involving protonation or nucleophilic attack on the nitrile carbon.
To distinguish between these potential pathways, chemists often employ a series of control experiments. These may include running the reaction in the presence of radical scavengers to test for a radical mechanism or altering the electronic properties of the substrates to probe for the involvement of charged intermediates characteristic of polar reactions.
Kinetic Studies and Rate Law Determination
Kinetic studies are a cornerstone of mechanistic investigation, providing quantitative data on how the rate of a reaction is affected by the concentration of reactants, catalysts, and other species. The rate law, an equation that mathematically describes the dependency of the reaction rate on the concentration of reactants, offers profound insights into the composition of the rate-determining step of the reaction.
For a hypothetical reaction involving 5-(phenylsulfonyl)picolinonitrile, the general form of the rate law would be:
Rate = k[5-(Phenylsulfonyl)picolinonitrile]x[Reactant B]y
where 'k' is the rate constant, and 'x' and 'y' are the orders of the reaction with respect to each reactant. These orders are determined experimentally by systematically varying the initial concentration of one reactant while keeping the others constant and observing the effect on the initial reaction rate.
| Method of Initial Rates Data for a Hypothetical Reaction | |||
| Experiment | Initial [5-(Phenylsulfonyl)picolinonitrile] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.2 x 10-3 |
| 2 | 0.20 | 0.10 | 2.4 x 10-3 |
| 3 | 0.10 | 0.20 | 4.8 x 10-3 |
Radical Trapping and Radical Clock Experiments
To probe for the involvement of radical intermediates, which are species with unpaired electrons, chemists employ radical trapping and radical clock experiments.
Radical trapping involves conducting a reaction in the presence of a compound, known as a radical trap, that can react with and "trap" any radical intermediates that are formed. Common radical traps include stable radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or compounds with weak bonds that readily donate a hydrogen atom, such as 1,4-cyclohexadiene. The detection of a product formed from the reaction of the radical trap with a suspected intermediate provides strong evidence for a radical mechanism.
Radical clock experiments are a more sophisticated method used to determine the rates of radical reactions. These experiments utilize a molecule that undergoes a predictable unimolecular rearrangement at a known rate if it exists as a radical. By competing this known rearrangement with a bimolecular reaction of the radical with another reagent, the rate of the bimolecular reaction can be determined.
For instance, if a reaction involving 5-(phenylsulfonyl)picolinonitrile was suspected to proceed via a radical intermediate, a radical clock precursor could be introduced. The ratio of the rearranged to the unrearranged products, as determined by techniques like gas chromatography or NMR, would allow for the calculation of the rate constant of the trapping reaction and provide further evidence for the lifetime of the radical intermediate.
| Common Radical Clocks and Their Rearrangement Rates | |
| Radical Clock | Rearrangement Rate (s-1 at 25 °C) |
| 5-Hexenyl radical cyclization | ~105 |
| Cyclopropylcarbinyl radical ring opening | ~108 |
| Neopentyl-type radical rearrangement | ~102-104 |
The choice of radical clock is crucial and depends on the expected rate of the reaction being studied.
Isotopic Labeling Studies for Mechanism Confirmation
Isotopic labeling is a powerful technique that can provide definitive evidence for a proposed reaction mechanism. This method involves replacing one or more atoms in a reactant with one of its isotopes and then tracing the position of the isotope in the products.
For example, to confirm the mechanism of a hydrolysis reaction of the nitrile group in 5-(phenylsulfonyl)picolinonitrile, one could use water labeled with the oxygen-18 isotope (H218O). If the proposed mechanism involves the direct attack of a water molecule on the nitrile carbon, then the 18O isotope would be incorporated into the resulting carboxylic acid or amide. The location of the 18O can be determined using mass spectrometry or NMR spectroscopy.
Similarly, deuterium (B1214612) (2H) labeling can be used to probe for proton transfer steps and to determine kinetic isotope effects (KIEs). A primary KIE, where the rate of the reaction is slower when a C-H bond being broken is replaced with a C-D bond, provides strong evidence that this bond cleavage occurs in the rate-determining step.
Role of Catalytic Species and Additives in Reaction Mechanisms
Catalysts and additives can dramatically alter the rate and outcome of a reaction by providing an alternative, lower-energy reaction pathway. Understanding the role of these species is crucial for mechanistic elucidation.
In reactions involving 5-(phenylsulfonyl)picolinonitrile, a catalyst might function by activating the substrate, for example, by coordinating to the nitrogen of the pyridine ring or the nitrile group, making it more susceptible to nucleophilic attack. Additives, on the other hand, might not be directly involved in the catalytic cycle but could play a role in regenerating the active catalyst, stabilizing intermediates, or sequestering byproducts.
To investigate the role of a catalyst, studies would focus on its effect on the reaction rate, its resting state during the reaction, and the identification of any catalyst-substrate complexes. Techniques such as in-situ spectroscopy (e.g., NMR, IR) can be invaluable for observing the catalyst and any intermediates during the course of the reaction.
Future Research Trajectories for 5 Phenylsulfonyl Picolinonitrile
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic methodologies is paramount for the widespread investigation and application of 5-(phenylsulfonyl)picolinonitrile. Future research should prioritize the exploration of novel synthetic routes that offer improvements in yield, scalability, and environmental impact over existing methods, which may be inferred from the synthesis of related compounds like 5-(phenylsulphonyl)pyrimidines. rsc.org
Potential strategies could involve:
Cross-Coupling Reactions: Investigating palladium- or copper-catalyzed cross-coupling reactions between a suitable halopicolinonitrile and a phenylsulfinate salt or phenylthiol followed by oxidation. These methods are well-established for the formation of C-S bonds and could offer a direct and efficient route to the target molecule.
Nucleophilic Aromatic Substitution (SNA_r): Exploring the reaction of a picolinonitrile derivative bearing a good leaving group (e.g., a nitro or halo group) at the 5-position with a phenylsulfonyl nucleophile. The strong electron-withdrawing nature of the nitrile group should activate the pyridine (B92270) ring towards nucleophilic attack.
Late-Stage Functionalization: Developing methods for the direct introduction of the phenylsulfonyl group onto the picolinonitrile scaffold at a late stage of the synthesis. This approach would be highly valuable for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Research in this area should aim to produce a comparative analysis of different synthetic routes, providing a clear understanding of the advantages and limitations of each approach.
Design of Advanced Chemical Transformations Utilizing its Unique Reactivity Profile
The unique electronic properties of 5-(phenylsulfonyl)picolinonitrile, arising from the combination of the electron-withdrawing nitrile and phenylsulfonyl groups on the pyridine ring, present a rich landscape for exploring novel chemical transformations.
Future research could focus on:
Reduction of the Nitrile Group: Investigating the selective reduction of the nitrile moiety to an amine or an aldehyde. This would provide access to a new range of functionalized picoline derivatives that could serve as valuable building blocks for more complex molecules.
Modifications of the Pyridine Ring: Exploring electrophilic and nucleophilic substitution reactions on the pyridine ring. The electron-deficient nature of the ring, enhanced by the sulfonyl and nitrile groups, could allow for unique reactivity patterns. For instance, radical reactions often occur at the 2-position of pyridine. youtube.com
Transformations of the Phenylsulfonyl Group: Investigating reactions that modify the phenylsulfonyl moiety, such as substitution on the phenyl ring or transformation of the sulfone itself. This could be used to tune the electronic and steric properties of the molecule.
A systematic study of the reactivity of 5-(phenylsulfonyl)picolinonitrile will be crucial for unlocking its full potential as a versatile synthetic intermediate.
Expansion of Applications in Emerging Areas of Chemical Science and Technology
While specific applications for 5-(phenylsulfonyl)picolinonitrile are not yet well-documented, its structural motifs are present in compounds with known biological and material properties. This suggests that future research could uncover a wide range of applications.
Potential areas of investigation include:
Medicinal Chemistry: The picolinonitrile scaffold is a key component of various bioactive molecules. The sulfone group is also a common feature in medicinal chemistry, often acting as a bioisostere for other functional groups and contributing to improved pharmacokinetic properties. nih.gov Therefore, 5-(phenylsulfonyl)picolinonitrile and its derivatives could be investigated for their potential as:
Anticancer Agents: Phenylsulfonyl-substituted pyridines have been explored for their anticancer activity. nih.gov
Anti-inflammatory Agents: Phenylsulfonyl hydrazide derivatives have shown potential as anti-inflammatory agents. nih.gov
Enzyme Inhibitors: The sulfone moiety is present in various enzyme inhibitors. nih.gov
Materials Science: Pyridine-based ligands are widely used in coordination chemistry and for the construction of metal-organic frameworks (MOFs). The nitrile and sulfonyl groups of 5-(phenylsulfonyl)picolinonitrile could act as coordination sites, leading to the formation of novel materials with interesting catalytic, photophysical, or gas-adsorption properties.
A comprehensive screening of 5-(phenylsulfonyl)picolinonitrile in various biological assays and its evaluation as a ligand in materials synthesis could lead to the discovery of novel applications.
Deeper Integration of Computational Chemistry for Predictive Modeling and Design
Computational chemistry can play a pivotal role in accelerating the discovery and development of new applications for 5-(phenylsulfonyl)picolinonitrile. By providing insights into its electronic structure, reactivity, and potential interactions with biological targets, computational methods can guide experimental efforts.
Future research should leverage computational tools for:
Predicting Reactivity: Using density functional theory (DFT) calculations to predict the most likely sites for electrophilic and nucleophilic attack, as well as to model the transition states of potential reactions.
Virtual Screening: Employing molecular docking and other virtual screening techniques to identify potential biological targets for 5-(phenylsulfonyl)picolinonitrile and its analogues. Computational analysis has been used to predict the pharmacological targets of substituted aminonitriles. mdpi.com
Designing Novel Analogues: Using computational methods to design new analogues with improved properties, such as enhanced binding affinity for a specific target or optimized electronic properties for a particular application.
The synergy between computational and experimental chemistry will be crucial for the efficient exploration of the chemical space around 5-(phenylsulfonyl)picolinonitrile.
Investigation of Analogues with Modified Phenylsulfonyl or Pyridyl Substructures
The systematic modification of the phenylsulfonyl and pyridyl substructures of 5-(phenylsulfonyl)picolinonitrile is a key strategy for fine-tuning its properties and exploring structure-activity relationships.
Future research directions include:
Modification of the Phenylsulfonyl Group: Synthesizing analogues with different substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) to modulate the electronic properties of the sulfonyl group. The synthesis of proline-derived benzenesulfonamides has shown that both electron-donating and electron-withdrawing groups on the phenyl ring are well-tolerated. nih.gov
Modification of the Pyridine Ring: Introducing substituents at other positions on the pyridine ring to investigate their effect on reactivity and biological activity.
Replacement of the Phenylsulfonyl Group: Replacing the phenylsulfonyl group with other sulfonyl groups (e.g., alkylsulfonyls) or with other electron-withdrawing groups to understand the role of this specific moiety.
Bioisosteric Replacement: Investigating the replacement of the nitrile or sulfonyl groups with known bioisosteres to potentially improve the compound's pharmacokinetic or pharmacodynamic properties.
The synthesis and evaluation of a diverse library of analogues will provide valuable data for understanding the key structural features required for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
